(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate
Overview
Description
“(Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 101691-65-0. It has a molecular weight of 270.35 and its IUPAC name is tetrahydro-2H-pyran-4-ylmethyl 4-methylbenzenesulfonate . It is stored at room temperature and is in solid form .
Synthesis Analysis
The synthesis of this compound involves the use of sodium iodide in acetone under reflux conditions . The reaction mixture is stirred for 4 hours, cooled to room temperature, and the precipitated solid is removed by filtration . The filtrate is then evaporated under reduced pressure .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP2C19 . Its Log Po/w (iLOGP) is 2.68 .Scientific Research Applications
TMBS has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological research. It has been used to study the effects of various compounds on cells, as well as their potential therapeutic effects. TMBS has also been used in drug screening experiments, as it can be used to identify potential drug targets. Additionally, it has been used in studies of metabolic pathways and the effects of certain compounds on metabolic processes.
Mechanism of Action
The exact mechanism of action of TMBS is still being studied. However, it is believed that it binds to certain proteins and enzymes, which can then be used to activate or inhibit certain metabolic pathways. This binding can also be used to identify potential drug targets. Additionally, it has been suggested that TMBS can interact with certain receptors, which can lead to the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMBS are still being studied. However, it has been suggested that TMBS can affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, it has been suggested that TMBS can affect the activity of certain hormones and neurotransmitters, as well as the activity of certain receptors.
Advantages and Limitations for Lab Experiments
TMBS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly versatile and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has low acute toxicity, making it safe to use in experiments. However, there are some limitations to using TMBS in laboratory experiments. For example, it is relatively expensive, and it has a relatively short shelf-life. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for research involving TMBS. For example, further research could be conducted to explore the biochemical and physiological effects of TMBS, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the potential of using TMBS as a drug target identifier. Additionally, research could be conducted to explore the potential of using TMBS as a tool to study metabolic pathways and the effects of certain compounds on metabolic processes. Finally, research could be conducted to explore the potential of using TMBS in drug screening experiments.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
oxan-2-ylmethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDZQRMEDQOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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